molecular formula C11H12BrN3S B2472129 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide CAS No. 258347-68-1

4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide

Cat. No. B2472129
CAS RN: 258347-68-1
M. Wt: 298.2
InChI Key: VRZRGCFYMOXPOR-UHFFFAOYSA-N
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Description

“4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For instance, heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) can lead to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like IR spectroscopy and NMR . For instance, in one study, the IR spectrum showed peaks at 1660 cm –1 (C=O), 2187 cm –1 (CN), and 3360 cm –1 (NH). The 1 H NMR spectrum showed chemical shifts (δH) at various ppm values corresponding to different types of protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They often involve changes in the imidazole ring or the benzonitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4- (4,5-Dihydro-1H-imidazol-2-yl)phenylamine” has a melting point of 145-149 °C . Its empirical formula is C9H11N3 and its molecular weight is 161.20 .

Scientific Research Applications

Chemical Structure and Properties

The compound 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide is structurally related to various imidazole derivatives. For instance, 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methyl­benzene­sulfonate exhibits interesting structural properties with potential implications in chemistry. The imidazole ring in such compounds tends to be planar and may form hydrogen bonds and other interactions in crystal structures, which could be relevant in studying the properties of related compounds (Thayanithi, Kumar, & Chakkaravarthi, 2016).

Synthesis and Reactivity

The reactivity and synthesis processes involving imidazole derivatives are of significant interest. For example, the oxidative aminocarbonylation of 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles and their corresponding hydrobromide salts using palladium catalysis has been explored. Such studies can shed light on the synthesis pathways and reactivity of closely related compounds like 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide (Veltri et al., 2016).

Anticancer Applications

Imidazole derivatives have been studied for their potential anticancer properties. For instance, the synthesis and evaluation of new 4-nitroimidazole derivatives have shown significant antiproliferative effects against various cancer cell lines. Such research highlights the potential therapeutic applications of imidazole derivatives, including those structurally similar to 4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide (Al-Soud et al., 2021).

Mechanism of Action

The mechanism of action of such compounds can depend on their specific chemical structure and the biological system they interact with. For instance, some imidazole derivatives have been screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation, and may be harmful if inhaled . They are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, and the recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for research on such compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, their potential as therapeutic agents could be explored further . Additionally, more research could be done to understand their physical and chemical properties, safety and hazards, and mechanisms of action .

properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)benzonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S.BrH/c12-7-9-1-3-10(4-2-9)8-15-11-13-5-6-14-11;/h1-4H,5-6,8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZRGCFYMOXPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-((4,5-dihydro-1H-imidazol-2-ylthio)methyl)benzonitrile hydrobromide

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